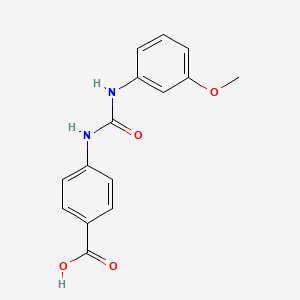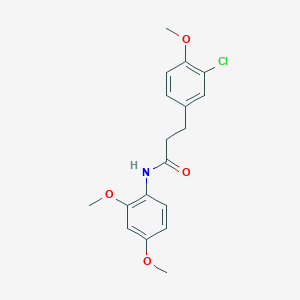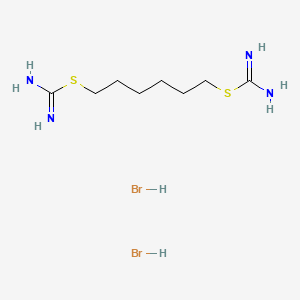![molecular formula C11H10N2 B11947599 3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole CAS No. 70332-88-6](/img/structure/B11947599.png)
3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole is a complex organic compound characterized by its unique polycyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines.
Applications De Recherche Scientifique
3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one
- 3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one
- 3,4,8,8a-Tetrahydro-8a-methyl-1,6(2H,7H)-naphthalenedione
Uniqueness
3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole is unique due to its specific polycyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
70332-88-6 |
|---|---|
Formule moléculaire |
C11H10N2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
4,5-diazatetracyclo[7.4.0.02,6.03,8]trideca-1(13),4,9,11-tetraene |
InChI |
InChI=1S/C11H10N2/c1-2-4-7-6(3-1)8-5-9-10(7)11(8)13-12-9/h1-4,8-11H,5H2 |
Clé InChI |
JKPDPNOIHBPTCM-UHFFFAOYSA-N |
SMILES canonique |
C1C2C3C(C1N=N3)C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one](/img/structure/B11947522.png)


![{[(1E)-1-Propenylsulfonyl]methyl}benzene](/img/structure/B11947537.png)







![Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride](/img/structure/B11947590.png)

